2-Fluoro-5-(methylthio)nicotinaldehyde
Overview
Description
2-Fluoro-5-(methylthio)nicotinaldehyde is a chemical compound with the CAS Number: 1289144-87-1 . It has a molecular weight of 171.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNOS/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 . This code represents the molecular structure of the compound, indicating it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.It is typically stored at temperatures between 2-8°C . The shipping temperature is room temperature .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-fluorouracil (5-FU), have been extensively studied for their applications in cancer chemotherapy. 5-FU and its derivatives are among the most widely used chemotherapeutic agents, employed to treat various types of cancers. The mechanism involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. Research has explored the biochemistry, pharmacology, and clinical applications of these compounds, highlighting their significance in palliative care for patients with advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Advances in Fluorine Chemistry
The advancements in fluorine chemistry have been crucial for the more precise use of fluorinated pyrimidines in cancer treatment. The incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their metabolic fate and biodistribution, thereby enhancing their therapeutic efficacy. Research reviews the synthesis of 5-FU, including methods that involve radioactive and stable isotopes to study its metabolism and biodistribution. These insights have led to the development of new therapeutic strategies in the era of personalized medicine, underscoring the role of fluorinated compounds in modifying nucleic acid structure and dynamics (Gmeiner, 2020).
Synthetic Applications
Synthetic methodologies for fluorinated compounds are of significant interest due to their applications in pharmaceuticals and agrochemicals. The review on fluoroalkylation reactions in aqueous media highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. Such advancements support the creation of compounds with enhanced physical, chemical, and biological properties, demonstrating the versatility and importance of fluorinated compounds in organic synthesis and material science (Hai‐Xia Song et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-fluoro-5-methylsulfanylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKTMVINBIWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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